SERT Binding Affinity vs. Montanine
Coccinine demonstrates a 1.6-fold weaker inhibition of the Serotonin Transporter Protein (SERT) compared to its isomer Montanine in vitro. Coccinine's IC50 is 196.3 ± 3.8 μM (Ki = 106.8 μM), whereas Montanine's IC50 is 121.3 ± 3.6 μM (Ki = 66.01 μM) [1]. Both compounds are less potent than the total alkaloid extracts from their source plants, suggesting other minor constituents are the primary drivers of activity, and no synergistic effect is observed between the two pure compounds [1].
| Evidence Dimension | SERT Inhibition (IC50 & Ki) |
|---|---|
| Target Compound Data | IC50 = 196.3 ± 3.8 μM; Ki = 106.8 μM |
| Comparator Or Baseline | Montanine: IC50 = 121.3 ± 3.6 μM; Ki = 66.01 μM |
| Quantified Difference | Coccinine is 1.6-fold less potent (IC50 ratio: 1.62) |
| Conditions | In vitro SERT binding assay using rat brain homogenate |
Why This Matters
This differential affinity is crucial for studies investigating the role of the serotonin system in cancer or neurological models, ensuring selection of the correct tool compound.
- [1] Nielsen, N. D., Sandager, M., Stafford, G. I., van Staden, J., & Jäger, A. K. (2013). Serotonin transporter protein (SERT) and P-glycoprotein (P-gp) binding activity of montanine and coccinine from three species of Haemanthus L. (Amaryllidaceae). South African Journal of Botany, 88, 101-106. View Source
